Aqueous Solubility Enhancement via Hydrochloride Salt Formation Versus Free Base
2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile is supplied specifically as the hydrochloride salt (CAS 2171912-47-1), distinguishing it from the free base (CAS 1521450-60-1, 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile) and from the non-salt 2-bromo derivative (CAS 1823967-16-3) . Hydrochloride salt formation of nitrogen-containing heterocycles typically increases aqueous solubility by 10- to 1000-fold relative to the neutral free base form, a well-established class-level principle in pharmaceutical salt screening [1]. While no direct head-to-head solubility measurement for this specific compound pair is available in the public domain, the hydrochloride salt presentation provides a reliable physicochemical advantage for applications requiring aqueous handling—such as biochemical assay preparation, in vivo dosing formulation, and high-throughput screening—over procurement of the insoluble free base.
| Evidence Dimension | Aqueous solubility (predicted solubility class based on salt form) |
|---|---|
| Target Compound Data | Hydrochloride salt (CAS 2171912-47-1); expected high aqueous solubility typical of HCl salts of heterocyclic amines |
| Comparator Or Baseline | Free base 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile (CAS 1521450-60-1); 2-bromo free base (CAS 1823967-16-3); both expected low aqueous solubility as neutral heterocycles |
| Quantified Difference | No direct experimental solubility ratio available; class-level inference based on established pharmaceutical salt solubility enhancement principles (10–1000× typical range) |
| Conditions | Class-level prediction based on salt form; experimental determination required for exact value |
Why This Matters
For procurement decisions in drug discovery settings, selecting the pre-formed hydrochloride salt eliminates the need for in-house salt formation and simplifies aqueous-based assay workflows, saving formulation development time.
- [1] Serajuddin ATM. Salt formation to improve drug solubility. Adv Drug Deliv Rev. 2007;59(7):603-616. DOI: 10.1016/j.addr.2007.05.010. Review establishing that hydrochloride salt formation of basic drugs typically increases solubility by 10- to >1000-fold. View Source
